molecular formula C13H17NO4S2 B2950886 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide CAS No. 1795455-93-4

5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide

Cat. No. B2950886
CAS RN: 1795455-93-4
M. Wt: 315.4
InChI Key: DSLVGVKSUOKGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX and XII, enzymes that are overexpressed in many types of cancer. This compound has been the subject of extensive research due to its potential as an anticancer agent.

Mechanism Of Action

The mechanism of action of 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase IX and XII. These enzymes are overexpressed in cancer cells and play a role in regulating the pH of the tumor microenvironment. By inhibiting these enzymes, the compound disrupts the pH balance of the tumor microenvironment, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer properties, 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for tumor growth. In addition, it has been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase IX and XII. This makes it a useful tool for studying the role of these enzymes in cancer cell growth. However, one limitation is that it may not accurately reflect the complexity of the tumor microenvironment in vivo.

Future Directions

There are several future directions for research involving 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide. One area of interest is the development of more potent analogs of the compound for use as anticancer agents. Another area of research is the use of the compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, the role of carbonic anhydrase IX and XII in other diseases, such as glaucoma and epilepsy, is an area of ongoing research.

Synthesis Methods

The synthesis of 5-ethyl-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide involves the reaction of 2-chloroethyl methyl ether with furan-2-carboxylic acid to yield 2-(furan-2-yl)-2-methoxyethyl chloride. This is then reacted with 5-ethylthiophene-2-sulfonamide in the presence of a base to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been found to be effective in inhibiting the growth of tumors in animal models.

properties

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-3-10-6-7-13(19-10)20(15,16)14-9-12(17-2)11-5-4-8-18-11/h4-8,12,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVGVKSUOKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

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